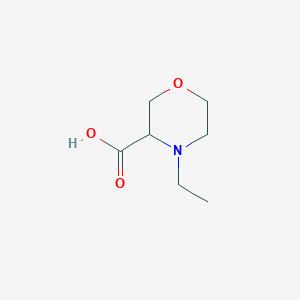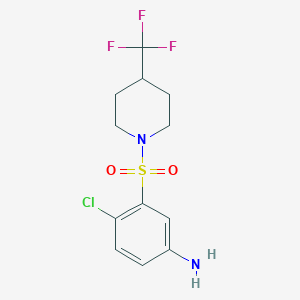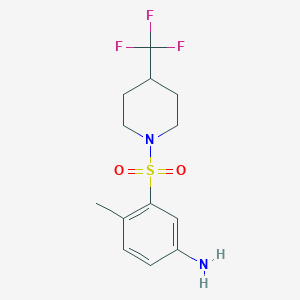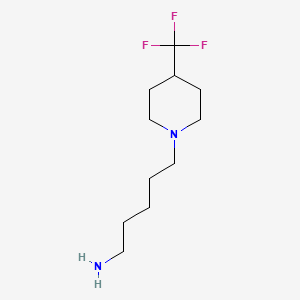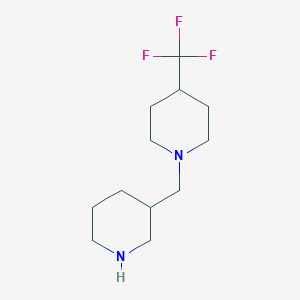
(1-Iodomethyl-cyclopropyl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodomethyl-cyclopropyl)-acetonitrile is an organic compound characterized by a cyclopropyl ring substituted with an iodomethyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Iodomethyl-cyclopropyl)-acetonitrile typically involves the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by iodination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (1-Iodomethyl-cyclopropyl)-acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Cycloaddition Reactions: The cyclopropyl ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Cycloaddition Reactions: Catalysts like palladium or nickel complexes are often employed under high-pressure conditions.
Major Products: The major products formed from these reactions include substituted cyclopropyl derivatives, alcohols, ketones, and larger cyclic compounds.
Scientific Research Applications
(1-Iodomethyl-cyclopropyl)-acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme-substrate interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1-Iodomethyl-cyclopropyl)-acetonitrile exerts its effects involves the interaction of its functional groups with various molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The cyclopropyl ring’s strain energy can drive ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but with a bromine atom instead of an iodine atom.
Cyclopropylacetonitrile: Lacks the iodomethyl group, making it less reactive in substitution reactions.
(1-Bromomethyl-cyclopropyl)-acetonitrile: Similar structure with a bromine atom, offering different reactivity profiles.
Uniqueness: (1-Iodomethyl-cyclopropyl)-acetonitrile is unique due to the presence of both the iodomethyl and acetonitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
2-[1-(iodomethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEOCLLGMUKEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

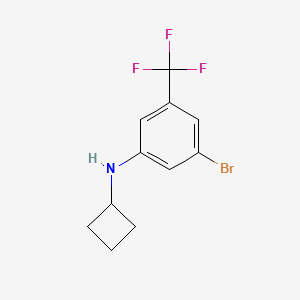
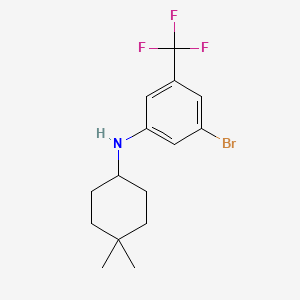

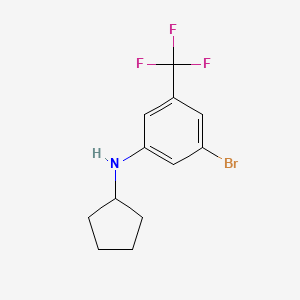
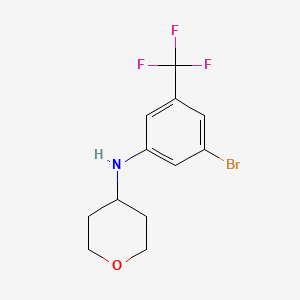
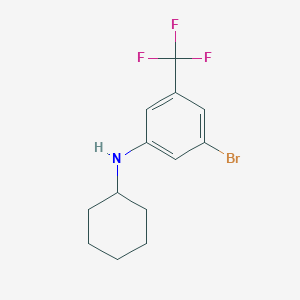
![Ethyl 2-[(3,4-dichlorophenyl)sulfanyl]acetate](/img/structure/B7940773.png)

